Sodium naphthalen-1-yloxyphosphonic acid hydrate
Description
Sodium naphthalen-1-yl hydrogenphosphate hydrate is a biochemical reagent with a variety of applications in scientific research and industry. It is commonly used as a flame retardant for materials such as plastics, textiles, and construction materials.
Properties
Molecular Formula |
C10H11NaO5P+ |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
sodium;naphthalen-1-yl dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1; |
InChI Key |
NSWUDGODQXQNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium naphthalen-1-yl hydrogenphosphate hydrate typically involves the reaction of naphthalen-1-ol with phosphorus oxychloride (POCl3) to form naphthalen-1-yl phosphate. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce the sodium salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of sodium naphthalen-1-yl hydrogenphosphate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often crystallized and purified to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium naphthalen-1-yl hydrogenphosphate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-yl phosphate derivatives.
Reduction: Reduction reactions can convert it back to naphthalen-1-ol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include naphthalen-1-yl phosphate derivatives, naphthalen-1-ol, and various substituted naphthalene compounds .
Scientific Research Applications
Sodium naphthalen-1-yl hydrogenphosphate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a biochemical reagent in life science research, particularly in studies involving phosphorylation processes.
Mechanism of Action
The mechanism of action of sodium naphthalen-1-yl hydrogenphosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in phosphorylation processes, where it acts as a phosphate donor. The molecular targets and pathways involved include various enzymes and proteins that participate in phosphorylation and dephosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl phosphate: Similar in structure but lacks the sodium ion.
Naphthalen-2-yl phosphate: Similar but with the phosphate group attached to the 2-position of the naphthalene ring.
Phenyl phosphate: Similar phosphate donor but with a phenyl group instead of a naphthyl group.
Uniqueness
Sodium naphthalen-1-yl hydrogenphosphate hydrate is unique due to its specific structure, which combines the properties of naphthalene and phosphate groups. This combination imparts unique chemical reactivity and makes it suitable for specific applications in flame retardancy, corrosion inhibition, and biochemical research .
Biological Activity
Sodium naphthalen-1-yloxyphosphonic acid hydrate is a phosphonic acid derivative that has gained attention in various biological applications due to its diverse mechanisms of action. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
This compound exhibits several biological activities through various mechanisms:
- Anti-infection Properties : The compound has demonstrated efficacy against a range of pathogens, including bacteria and viruses. It is particularly noted for its activity against HIV, HSV, and Influenza Virus .
- Cell Cycle Regulation : Research indicates that this compound can influence cell cycle progression and apoptosis, making it a candidate for cancer therapy .
- Signaling Pathways : It interacts with multiple signaling pathways, such as the MAPK/ERK pathway and NF-κB signaling, which are critical in inflammation and cancer progression .
Data Table: Biological Activities
Case Study 1: Antiviral Activity
A study examined the antiviral properties of this compound against HIV. The results showed a significant reduction in viral load in treated cells compared to controls. The mechanism was attributed to the compound's ability to inhibit viral entry and replication.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation. The compound was effective at concentrations as low as 10 µM, demonstrating potential as a chemotherapeutic agent.
Case Study 3: Anti-inflammatory Effects
Research focusing on inflammatory diseases showed that this compound reduced the expression of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
